Product packaging for Nickel silicide(Cat. No.:CAS No. 12059-14-2)

Nickel silicide

Cat. No.: B084013
CAS No.: 12059-14-2
M. Wt: 145.472 g/mol
InChI Key: RUFLMLWJRZAWLJ-UHFFFAOYSA-N
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Description

Nickel silicide (Ni2Si) is an intermetallic compound that serves as a critical material in advanced research and technology development. Its primary research value lies in microelectronics, where it functions as an ideal electrical contact material for the source, drain, and gate regions in complementary metal oxide silicon (CMOS) devices. Its advantages for ultra-large-scale integration (ULSI) include low resistivity (10.5–18 μΩ·cm for NiSi), low silicon consumption during formation, and a lower formation temperature compared to other silicides like CoSi2 and TiSi2, enabling compatibility with modern low-temperature processing requirements . Beyond microelectronics, this compound is a versatile material for multidisciplinary research. In micro-electro-mechanical systems (MEMS), NiSi thin films are investigated as mechanical layers due to their low stress, good mechanical strength, high etching selectivity, and excellent elasticity (Young's modulus of ~132 GPa) . In nanotechnology, this compound nanowires, grown via mechanisms like metal-induced growth (MIG), are explored as potential nanoscale interconnects to overcome electromigration issues in copper and as functional tips in microscopy . Furthermore, this compound nanoparticles, particularly when supported on silica, are studied as a promising and less pyrophoric alternative to Raney nickel for catalytic hydrogenation of unsaturated hydrocarbons . Recent research has also expanded into energy applications, with intermetallic this compound alloys being investigated as efficient bifunctional electrocatalysts for overall water splitting . Our product, this compound Powder with the chemical formula Ni2Si ( 12059-14-2), has a density of 7.4 g/cm³ and a melting point of 1255°C . It is offered for research applications only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ni2Si B084013 Nickel silicide CAS No. 12059-14-2

Properties

InChI

InChI=1S/2Ni.Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLMLWJRZAWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](=[Ni])=[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.472 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12059-14-2
Record name Nickel silicide (Ni2Si)
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Record name Nickel silicide (Ni2Si)
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Record name Dinickel silicide
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Synthesis and Fabrication Methodologies for Nickel Silicide Thin Films and Nanostructures

Solid-State Reaction Engineering for Silicidation

Solid-state reaction engineering provides precise control over the formation of nickel silicide phases. The reaction is primarily a diffusion-controlled process where nickel is the dominant diffusing species. researchgate.netcambridge.org By carefully managing the reaction conditions, such as temperature, time, and the initial material properties, specific silicide phases with desired electrical and morphological characteristics can be achieved.

Thermal annealing is the critical step that provides the necessary energy for the solid-state reaction to occur. The choice of annealing technique significantly influences the kinetics of the reaction and the resulting microstructure of the silicide film. The two most common methods are Rapid Thermal Annealing (RTA) and conventional Furnace Annealing (FA). cambridge.orgcambridge.org

Rapid Thermal Annealing (RTA) is a process that uses high-intensity lamps to heat a wafer to a high temperature in a very short time, typically on the order of seconds. aip.orgaip.org This rapid heating and cooling cycle provides a precise thermal budget, which is the combination of temperature and time, minimizing unwanted diffusion of materials. google.com

The kinetics of silicide formation during RTA are diffusion-controlled. researchgate.netcambridge.org For the formation of Ni₂Si, the process has a reported activation energy of approximately 1.3 to 1.55 eV. researchgate.netcambridge.orgresearchgate.net Nickel atoms are the primary diffusing species, moving into the silicon substrate to react. researchgate.netcambridge.org The process allows for the sequential formation of different silicide phases by carefully selecting the annealing temperature and duration. aip.orgaip.org For instance, a first RTA step at a lower temperature (e.g., 300–350°C) can be used to form the Ni-rich Ni₂Si phase, followed by a second, higher-temperature RTA step (e.g., 550–600°C) to transform it into the desired low-resistivity NiSi phase. globalsino.com This two-step process is often used to control the reaction and improve the uniformity of the resulting film. researchgate.net

Conventional Furnace Annealing (CFA) involves heating wafers in a furnace for longer durations, typically minutes to hours. nycu.edu.twaip.org While RTA and CFA can follow the same fundamental diffusion-controlled kinetics, the resulting microstructures of the this compound films can be considerably different. researchgate.netcambridge.orgcambridge.org

The thermal budget in furnace annealing is much larger than in RTA. This extended time at elevated temperatures can lead to different grain growth and phase evolution. aip.org Precise control of the furnace temperature and annealing time is crucial for selecting the desired silicide phase. For example, annealing a Ni film on silicon in a furnace between 200–350°C typically results in the formation of Ni₂Si. osti.gov Increasing the temperature to the 400–550°C range promotes the transformation to NiSi. osti.gov Further heating above 650°C can lead to the formation of the high-resistivity NiSi₂ phase. osti.gov Minimizing the thermal budget by reducing the anneal temperature or time is a strategy used to prevent excessive nickel diffusion, which can be critical for the performance of small-scale devices. researchgate.net

Annealing MethodTypical Temperature Range (°C)Typical DurationKey Characteristics
Rapid Thermal Annealing (RTA) 300 - 900SecondsLow thermal budget, precise control, minimizes diffusion. aip.orggoogle.com
Furnace Annealing (FA) 200 - 800Minutes to HoursHigh thermal budget, can lead to different microstructures. nycu.edu.twaip.org

The initial thickness of the deposited nickel film is a critical parameter that profoundly affects the phase formation sequence and thermal stability of the resulting silicide. iyte.edu.trosti.gov For relatively thick Ni films (typically greater than 10 nm), the silicidation process generally follows a predictable sequence as the annealing temperature is increased. iyte.edu.trresearchgate.net

However, for ultra-thin Ni films (less than 5-10 nm), the phase formation sequence can change dramatically. aip.orgresearchgate.netibm.com An intriguing phenomenon occurs where the NiSi phase can be bypassed entirely, leading to the direct formation of epitaxial NiSi₂ at temperatures as low as 350-450°C. aip.orgescholarship.org This is attributed to the increased importance of interfacial and strain energies in very thin films. aip.orgescholarship.org The thickness of the final silicide layer scales with the initial nickel film thickness. escholarship.org For instance, studies have shown that annealing Ni films with initial thicknesses from 7 nm to 89 nm at 850°C results in final silicide films ranging from 37 nm to 400 nm thick. iyte.edu.tr Thinner films are also generally less thermally stable and more prone to agglomeration at lower temperatures. iyte.edu.tr

Initial Ni Film ThicknessAnnealing Temperature (°C)Resulting Dominant Phase(s)Observations
> 10 nm200 - 350Ni₂SiStandard formation of Ni-rich phase. osti.gov
> 10 nm400 - 550NiSiTransformation to the low-resistivity monosilicide. osti.gov
> 10 nm> 650NiSi₂Formation of the silicon-rich disilicide. osti.gov
< 5 nm~450NiSi₂Bypasses NiSi phase, forms epitaxial NiSi₂. aip.org
7 - 89 nm850NiSi, NiSi₂Co-existence of phases, final thickness scales with initial Ni thickness. iyte.edu.tr

The reaction between nickel and silicon is complex, involving several possible intermetallic compounds. The sequence in which these phases form is governed by a combination of thermodynamics and kinetics, particularly nucleation and diffusion rates. researchgate.netcapes.gov.br For a thin nickel film on a silicon substrate, the generally accepted phase formation sequence with increasing annealing temperature is:

Ni → Ni₂Si → NiSi → NiSi₂ globalsino.com

The first phase to form is typically the nickel-rich phase, δ-Ni₂Si, which appears at temperatures around 200-300°C due to its high interdiffusion coefficient. researchgate.netresearchgate.net As the temperature rises to about 350-400°C and the available nickel is consumed, the NiSi phase forms. researchgate.netresearchgate.net NiSi is often the desired phase in microelectronic applications due to its low resistivity and low silicon consumption. researchgate.net It remains stable up to approximately 700°C, after which the silicon-rich NiSi₂ phase begins to nucleate. researchgate.net

Nucleation of a new silicide phase is a critical step in the transformation. capes.gov.br It can occur heterogeneously at interfaces, such as the Ni/Si interface or the interface between two silicide phases. capes.gov.bracs.org The presence of defects or impurities can act as preferential nucleation sites. escholarship.orgucsd.edu In some cases, nucleation can be the rate-limiting step, and its energy barrier can be influenced by factors like lattice strain and interfacial energies, which explains the different phase sequences observed for varying film thicknesses. escholarship.orgucsd.edu

During the solid-state reaction, certain phases may form and exist only temporarily within narrow temperature ranges before being consumed to form a more stable phase. These are known as transient phases. aip.orgresearchgate.net Their appearance reveals the complexity of the reaction pathways beyond the simplified sequential model.

In situ studies, such as those using X-ray diffraction during ramp annealings, have been crucial in identifying these transient phases. aip.orgaip.org For example, the hexagonal θ-Ni₂Si phase has been identified as a precursor that forms before transforming into other silicide phases. ibm.comaip.org Another observed transient phase is Ni₃₁Si₁₂, which can appear briefly before the formation of Ni₂Si or Ni₃Si, depending on the Ni/Si stoichiometry. aip.orgresearchgate.net

The formation of these transient phases can be highly dependent on the reaction conditions, such as the ramp rate of the anneal and the ratio of available nickel to silicon. aip.org In some experiments, NiSi itself has been observed as a transient phase in Ni-rich systems where it is not the expected final phase. aip.org The study of these fleeting phases is essential for a complete understanding of the nucleation and growth kinetics in the Ni-Si system. researchgate.netibm.com

Phase Formation Sequence and Nucleation Phenomena in Ni-Si Systems

Determination of Critical Thickness Regimes for NiSi₂ Formation

The formation of nickel disilicide (NiSi₂) instead of the more common nickel monosilicide (NiSi) is highly dependent on the initial thickness of the nickel film deposited on a silicon substrate. Research has identified a critical thickness threshold below which the formation of epitaxial NiSi₂ is favored, even at lower annealing temperatures.

For pure nickel films on a Si(001) substrate, this critical thickness (t_c) has been determined to be approximately 4.8 to 5 nanometers. aip.orgaip.org When the deposited nickel film is thinner than this critical value, the solid-state reaction upon annealing leads to the formation of epitaxial NiSi₂. aip.orgaip.org This is a departure from the usual phase sequence observed with thicker films, where nickel-rich silicides like Ni₂Si form first, followed by NiSi at higher temperatures. core.ac.ukibm.com For instance, with nickel films thicker than the critical value, NiSi typically forms at temperatures above 400-450°C. aip.orgaip.org In contrast, for films thinner than t_c, epitaxial NiSi₂ can form at temperatures as low as 300°C. researchgate.net

The underlying reason for this change in phase formation is rooted in nucleation and interface energies. For ultrathin films, the formation of a stable, epitaxial NiSi₂ nucleus is energetically more favorable than the formation of polycrystalline NiSi, which would otherwise lead to significant grain boundary energy. The epitaxial nature of the NiSi₂ formed from sub-critical thickness films also imparts a higher resistance to agglomeration, a degradation mechanism that affects thin NiSi films at elevated temperatures. aip.org

The value of this critical thickness can be intentionally modified by alloying the nickel film with other elements. The addition of certain elements can either increase or decrease t_c, providing a method to engineer the desired silicide phase.

Table 1: Critical Thickness for NiSi₂ Formation

Alloying Element (10 at. %)Effect on Critical Thickness (t_c)Modified t_c (nm)Reference
None (Pure Ni)-~4.8 - 5 aip.orgaip.org
Aluminum (Al)Increase8.0 aip.org
Platinum (Pt)Decrease< 4.8 aip.org
Cobalt (Co)No significant change in phase sequence above original t_c- aip.org

Epitaxial Growth of Nickel Disilicide (NiSi₂) on Crystalline Silicon Substrates

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined crystallographic relationship with the substrate. Nickel disilicide (NiSi₂) is a particularly interesting material for epitaxial growth on silicon due to its cubic crystal structure and a lattice constant that closely matches that of silicon, with a mismatch of only about 0.46%. This small lattice mismatch allows for the growth of high-quality, single-crystal NiSi₂ layers on silicon substrates. aip.org

The orientation of the silicon substrate plays a crucial role in the epitaxial growth of NiSi₂. Growth on Si(111) substrates is particularly favorable and has been extensively studied. aip.orgresearcher.life High-quality, single-crystal NiSi₂ films can be grown on Si(111) even at room temperature by depositing a few monolayers of nickel followed by the codeposition of Ni and Si. aip.org The resulting epitaxial layers can exhibit excellent crystalline quality. aip.org

On Si(100) substrates, the epitaxial growth of NiSi₂ is more complex. The interface tends to be faceted, with the formation of {111} facets. researchgate.net Despite this, epitaxial NiSi₂ can still be formed.

The formation of epitaxial NiSi₂ is not limited to high-temperature processes. As mentioned in the previous section, for nickel films with a thickness below the critical value, epitaxial NiSi₂ can form at significantly lower temperatures. aip.orgresearchgate.net Furthermore, the size and shape of the area where the reaction occurs can influence the epitaxial growth. In confined geometries, such as within small oxide openings, single-orientation epitaxial NiSi₂ can form on Si(111) at temperatures as low as 400°C. researcher.life

Advanced Thin Film Deposition Techniques for Nickel and Silicon Precursors

The synthesis of this compound thin films relies on the precise deposition of nickel and/or silicon precursor layers. Several advanced deposition techniques are employed to achieve the desired film thickness, composition, and uniformity.

Physical Vapor Deposition (PVD) Approaches for Ni-Si Layering

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum environment and then transported as a vapor through the vacuum to the substrate, where it condenses to form a thin film.

Sputter Deposition Strategies for Elemental and Alloyed Films

Sputter deposition is a widely used PVD technique for producing this compound thin films. core.ac.ukchalmers.se In this process, a target made of the material to be deposited (e.g., nickel or a nickel-silicon alloy) is bombarded with energetic ions, typically from a plasma. americanelements.com This bombardment causes atoms from the target to be ejected, or "sputtered," which then travel to the substrate and form a film. americanelements.com

One common strategy involves sputtering a pure nickel film onto a silicon wafer, followed by a thermal annealing step to induce a solid-state reaction and form the silicide. chalmers.se Alternatively, co-sputtering from separate nickel and silicon targets or from a single alloyed this compound target can be used to deposit a film with a specific Ni-to-Si ratio directly. chalmers.sechalmers.se Ion-beam sputter deposition is a variation of this technique. chalmers.se Sputtering parameters such as the power applied to the target, the pressure of the sputtering gas (usually argon), and the substrate temperature can be controlled to influence the film's properties.

Electron Beam Evaporation and Film Property Control

Electron beam evaporation is another PVD method used for depositing nickel films for silicide formation. core.ac.ukarxiv.org In this technique, a high-energy electron beam is focused onto the source material (e.g., pure nickel pellets) in a high-vacuum chamber. nanofab.com.cn The intense heat from the electron beam causes the material to evaporate, and the resulting vapor deposits onto the substrate. nanofab.com.cn

This method offers precise control over the deposition rate and film thickness. nanofab.com.cn By adjusting the power of the electron beam and the duration of the deposition, the thickness of the nickel film can be accurately controlled, which is crucial for determining the final silicide phase, as discussed in the context of critical thickness. aip.orgaip.org Electron beam evaporation is known for producing high-purity films due to the high vacuum conditions and the localized heating of the source material. osti.gov Films deposited by this method can then be annealed to form this compound. core.ac.ukosti.gov

Chemical Vapor Deposition (CVD) and Catalyzed Chemical Vapor Reaction (CCVR)

Chemical Vapor Deposition (CVD) is a deposition process where the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. om-cao.comnanorh.com

For this compound synthesis, CVD offers the advantage of depositing highly conformal films, which is particularly important for coating complex, three-dimensional structures found in modern microelectronic devices. aip.org A variety of nickel-containing precursors can be used in CVD processes. For example, Ni(PF₃)₄ has been used as a nickel precursor along with a silicon precursor like Si₃H₈ to deposit this compound films at low temperatures (around 160°C). researchgate.net The flow rates of the precursors can be adjusted to control the Si/Ni ratio in the resulting film. researchgate.net Another approach is direct-liquid-evaporation CVD (DLE-CVD), which can provide a higher vapor pressure of precursors, enabling the deposition of highly conformal films inside high-aspect-ratio features. aip.org

A related technique is Catalyzed Chemical Vapor Reaction (CCVR). In some contexts, the nickel itself can act as a catalyst for the decomposition of a silicon-containing gas, such as silane (B1218182) (SiH₄). pdx.edu This catalytic decomposition can occur at temperatures lower than the thermal decomposition temperature of the precursor gas, facilitating the growth of this compound nanostructures. pdx.edu For instance, this compound nanowires have been grown by the thermal decomposition of silane on nickel surfaces at temperatures between 370°C and 420°C. pdx.edu In a different application, silicon hydrides produced from the hydrolysis of magnesium silicide have been used as CVD precursors to create a this compound catalyst. mdpi.com

Precursor Chemistry and Reaction Pathways (e.g., Silane Exposure)

The formation of this compound through the reaction of nickel with a silicon source, such as silane (SiH₄), is a well-studied process where the resulting silicide phase is highly dependent on reaction conditions. The synthesis of this compound thin films can be achieved through a vapor-solid reaction by exposing thin nickel films to silane gas. researchgate.netacs.org The crystalline phases, stoichiometry, and film properties are functions of growth parameters like SiH₄ partial pressure, reaction temperature, and exposure time. researchgate.net

At relatively low temperatures, around 300°C, exposing a nickel film to silane leads to the catalytic decomposition of SiH₄ and the self-limiting deposition of silicon onto the nickel surface, without significant silicide formation. researchgate.netacs.org As the temperature increases, the reaction pathway proceeds to form distinct this compound phases.

The typical phase formation sequence as a function of increasing temperature is:

Ni₂Si: This nickel-rich phase is the first to form at temperatures above 200°C. chalcogen.ro

NiSi: The desirable low-resistivity monosilicide phase forms at temperatures between 350°C and 750°C. Studies show that between 350°C and 400°C, phase-pure orthorhombic NiSi films can be obtained directly from the reaction of Ni with SiH₄, seemingly without intermediate Ni-rich phases. researchgate.net

NiSi₂: This silicon-rich phase forms at higher temperatures, typically between 750°C and 1000°C. A transformation to NiSi₂ is observed at 450°C and above during SiH₄ exposure, with phase-pure NiSi₂ obtained at 500°C. researchgate.net

This sequential formation highlights that nickel atoms are the primary diffusing species during the reaction. jkps.or.kr A mixture of silicon hydrides, derived from recycling photovoltaic cells, has also been successfully used as a chemical vapor deposition (CVD) precursor to create this compound layers on nickel substrates. mdpi.com

Temperature RangePrecursors/ReactantsResulting Primary PhaseKey FindingsCitation
~300°CNi film, Silane (SiH₄)Si deposition on NiSelf-limiting deposition of Si on Ni by catalytic decomposition of SiH₄; no significant silicide formation. researchgate.netacs.org
350°C - 400°CNi film, Silane (SiH₄)NiSi (orthorhombic)Phase-pure NiSi films are formed directly without apparent intermediate Ni-rich phases. Resistivity of ~21 µΩ·cm. researchgate.netacs.org
450°C - 500°CNi film, Silane (SiH₄)NiSi₂At 450°C, a transformation to NiSi₂ occurs. At 500°C, phase-pure NiSi₂ is obtained with a resistivity of ~36 µΩ·cm. researchgate.netacs.org
450°C - 600°CNi foam, Silane (SiH₄)Ni₂Si, Ni₃Si₂, NiSiReaction temperature and SiH₄ flow rate control the phase and morphology of resulting nanostructures (nanowires, nanorods). researchgate.net
Selective and Area-Controlled Deposition Methodologies

For microelectronic applications, it is crucial to form this compound only in specific, desired locations, a process known as selective or self-aligned silicidation (salicide). researchgate.net

One effective method is selective electroless plating . This technique involves depositing nickel onto silicon wafers from a chemical bath, which can be controlled to be selective to silicon surfaces. researchgate.net An alkaline nickel chloride (NiCl₂) bath with ammonia (B1221849) for pH control and sodium hypophosphite as a reducing agent can achieve selective deposition. researchgate.netkci.go.kr This process forms uniform Ni seed layers on both textured and non-textured silicon. researchgate.net A subsequent sintering or annealing step is then used to form the this compound. researchgate.net

Another approach involves using a diffusion mask . Materials into which nickel has a very low diffusion rate, such as silicon dioxide and silicon nitride, can be patterned on a silicon substrate. purdue.edu When a nickel film is deposited over the entire surface and heated, nickel only diffuses into the underlying silicon where it is not blocked by the mask, thus forming silicide in a predefined pattern. purdue.edu This technique is fundamental to the salicide process used in CMOS manufacturing. purdue.edu The unreacted nickel on top of the masking material is later removed using a selective wet etch. researchgate.net

The salicide process typically involves these steps:

Deposition of a metal film (e.g., Nickel) over a patterned substrate containing exposed silicon regions (like source, drain, and gate). google.com

A first low-temperature anneal (Rapid Thermal Processing - RTP) to react the nickel with the exposed silicon, forming a nickel-rich silicide (Ni₂Si). aip.org

A selective chemical etch to remove the unreacted nickel from the non-silicon areas (e.g., oxide spacers). researchgate.net

A second higher-temperature anneal to convert the nickel-rich silicide into the final, low-resistivity phase (NiSi). aip.org

This two-step annealing process allows for precise control over the NiSi phase and film thickness. jos.ac.cn

Atomic Layer Deposition (ALD) of Nickel Films for Subsequent Silicidation

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality, making it highly suitable for fabricating the ultra-thin nickel films required for advanced semiconductor devices. researchgate.net The process involves depositing a nickel film via ALD, followed by a thermal annealing step, such as Rapid Thermal Processing (RTP), to induce the reaction with the silicon substrate and form this compound. jkps.or.krarxiv.org

Various nickel precursors have been developed for ALD. Plasma-assisted or remote plasma ALD (PAALD or RPALD) is often employed, using reactants like ammonia (NH₃) or hydrogen (H₂) plasma to facilitate the deposition process. jkps.or.krresearchgate.netarxiv.org For instance, Bis(1,4-di-isopropyl-1,3-diazabutadienyl)nickel, or Ni(iPr-DAD)₂, has been used as a nickel precursor with an ammonia plasma reactant to deposit low-resistivity Ni films. arxiv.orgarxiv.org Another precursor, Bis-Ni, has been used with an H₂ reactant gas in a PAALD process. jkps.or.krjkps.or.kr

The as-deposited nickel films are then subjected to RTP in a nitrogen or vacuum ambient at temperatures ranging from 400°C to 900°C to form the silicide. jkps.or.krarxiv.org The resulting this compound phase depends on the annealing temperature, consistent with solid-state reaction pathways. The low-resistance NiSi phase is typically formed at annealing temperatures between 500°C and 600°C. jkps.or.krjkps.or.kr Research indicates that this compound formed from ALD-deposited nickel films can exhibit enhanced thermal stability compared to films deposited by physical vapor deposition (PVD), a benefit attributed to the incorporation of small amounts of carbon and nitrogen from the ALD precursors. arxiv.orgarxiv.org

ALD ProcessNickel PrecursorReactantDeposition Temp.Growth RateSilicidation ConditionsResulting PropertiesCitation
PAALDBis-NiH₂ gas220°C1.55 Å/cycleRTP, 400-900°C in N₂Sheet resistance of 1.95-2.50 Ω/sq for NiSi (500-800°C). jkps.or.krjkps.or.kr
RPALDNi(iPr-DAD)₂NH₃ plasma250°C~2.2 Å/cycleRTA, 500-900°C in vacuumAs-deposited Ni resistivity of 33 µΩ·cm. NiSi from ALD Ni shows better thermal stability than PVD Ni. arxiv.orgarxiv.org
PAALDNickelocene (NiCp₂)NH₃ plasmaNot specifiedNot specifiedPost-annealingProduces oxygen-free, low resistivity Ni-dominated films with small C and N quantities. researchgate.net
Thermal ALDNi(Chex)(Cp)NH₃ and H₂340°C1.1 Å/cyclePost-annealing in H₂High-quality Ni film with resistivity of 44.9 μΩ·cm. researchgate.net

Nanostructure Synthesis of this compound

Beyond thin films, the synthesis of this compound as discrete nanostructures, such as nanoparticles and nanocomposites, opens up possibilities for novel applications in catalysis, energy storage, and nanoelectronics.

Controlled Synthesis of this compound Nanoparticles

Various methods have been developed for the controlled synthesis of this compound nanoparticles, where control over phase, size, and crystallinity is paramount. nanorh.commdpi.com

Solution-Phase Synthesis: Colloidal Ni₂Si nanoparticles can be synthesized by reacting nickel nanoparticles with a silicon precursor like monophenylsilane in a high-boiling-point solvent such as trioctylamine (B72094) at 375°C. acs.org This all-solution approach operates at significantly lower temperatures than traditional solid-state methods. acs.org

Reverse Rochow Reaction: Single-phase Ni₂Si nanoparticles have been successfully created using a reverse Rochow reaction, where organosilanes are used as the silicon source. rsc.org This method allows for control over the crystalline size and phase of the this compound by adjusting the type of organosilane and the reaction time. rsc.org

Molten Salt Synthesis: Intermetallic this compound nanocrystals (NiSi and Ni₂Si) can be synthesized by reacting a nickel(II) salt with sodium silicide (Na₄Si₄) in a molten inorganic eutectic salt mixture (e.g., LiI–KI). rsc.org This phase-selective synthesis provides a low-cost route to producing nanocrystals for applications like electrocatalysis. rsc.org

Microwave Annealing: this compound nanocrystals can be prepared by depositing a thin nickel film on a silicon wafer and then using microwave annealing at temperatures between 250°C and 350°C. chalcogen.ro This method has produced nearly spherical NiSi nanocrystals with sizes ranging from 35 to 155 nm. chalcogen.ro

Ion Beam Mixing: The irradiation of thin nickel films on silicon with high-energy ions (e.g., Kr⁺, Xe⁺) can induce intermixing at the Ni/Si interface, leading to the formation of various this compound phases (Ni₃₁Si₁₂, Ni₂Si, NiSi, and NiSi₂) at room temperature. aaru.edu.jo

The synthesis method directly impacts the properties of the nanoparticles. For instance, their magnetic properties, electrical conductivity, and thermal stability can be tuned based on the synthesis conditions. nanorh.comrsc.org

Synthesis MethodPrecursorsKey ConditionsResulting Nanoparticle Phase/SizeCitation
Solution-Phase ReactionNickel nanoparticles, Monophenylsilane375°C in trioctylamine/squalaneNi₂Si acs.org
Reverse Rochow ReactionNickel, OrganosilanesReaction time and organosilane type are controlled.Single-phase Ni₂Si rsc.org
Molten Salt SynthesisNickel(II) salt, Sodium Silicide (Na₄Si₄)Reaction in molten LiI-KI eutectic salt.NiSi and Ni₂Si nanocrystals rsc.org
Microwave AnnealingNi film on Si(111) waferAnnealing at 250-350°C.Spherical NiSi, 35-155 nm chalcogen.ro
Ion Beam MixingNi film on c-SiIrradiation with 100 keV Kr⁺/Xe⁺ ions.Ni₃₁Si₁₂, Ni₂Si, NiSi, NiSi₂ aaru.edu.jo

Fabrication of this compound/Silicon/Silica (B1680970) Composite Nanostructures

Complex, multi-component nanostructures incorporating this compound can be fabricated to leverage the properties of each material in a single, integrated structure. A notable example is a this compound/silicon/silica (Ni₃₁Si₁₂/Si/SiO₂) composite nanostructure. scientific.netpsu.edu

These unique composites have been successfully synthesized using a co-evaporation method . scientific.netpsu.edu The process uses nickel formate (B1220265) and silicon monoxide (SiO) powder as the source materials. scientific.net The resulting product exhibits a distinct rod-like morphology composed of three different sections:

Top: A polycrystalline this compound (Ni₃₁Si₁₂) nanoball with an average diameter of 100 nm. scientific.netpsu.edu

Middle: A single-crystal silicon (Si) short rod with an average diameter of 80 nm. scientific.netpsu.edu

Bottom: An amorphous silicon oxide (SiO₂) nanowire with an average diameter of 60 nm. scientific.netpsu.edu

The proposed growth mechanism involves the decomposition of nickel formate into catalytically active metallic nickel nanoparticles. psu.edu These nanoparticles then facilitate the growth of the composite structure through a vapor-liquid-solid (VLS) type mechanism involving the SiO source material. scientific.net

ComponentMaterialMorphologyCrystallinityAverage DimensionCitation
TopThis compound (Ni₃₁Si₁₂)NanoballPolycrystalline~100 nm diameter scientific.netpsu.edu
MiddleSilicon (Si)Short RodSingle-crystal~80 nm diameter scientific.netpsu.edu
BottomSilicon Oxide (SiO₂)NanowireAmorphous~60 nm diameter scientific.netpsu.edu

Phase Transformations and Microstructural Evolution in Nickel Silicide Films

Thermodynamical and Kinetic Analysis of Nickel Silicide Phases

The formation of this compound is a complex process involving several competing phases, each with distinct thermodynamic and kinetic properties. The Ni-Si system includes multiple stable phases, but Ni₂Si, NiSi, and NiSi₂ are the most dominant during the silicidation process. aip.org The initial phase to form is typically the nickel-rich phase, Ni₂Si, at temperatures between 200°C and 350°C. osti.gov This is followed by the formation of the technologically significant NiSi phase at temperatures ranging from 350°C to 750°C. aip.org At higher temperatures, above 750°C, the high-resistivity NiSi₂ phase begins to nucleate. nus.edu.sg

Energetic Considerations and Enthalpies of Formation for Ni-Si Phases

The formation of various this compound phases is an exothermic process, driven by a reduction in the free energy of the system. The enthalpy of formation is a key thermodynamic parameter that influences which phase is most likely to form under given conditions.

Nanocalorimetry measurements have been used to determine the enthalpies of formation for this compound phases. For a reaction producing a mixture of NiSi and the θ-Ni₂Si (hexagonal) phase, the average enthalpy of formation per mole of atoms (Ni and Si) is approximately -46 kJ. aip.org The published heats of formation for NiSi and δ-Ni₂Si (orthorhombic) are -42.4 kJ/mol and -46.9 kJ/mol of atoms, respectively. aip.orgnist.gov

The effective heat of formation model can be used to explain the formation of different initial phases under various conditions. For instance, the presence of oxygen in amorphous silicon can lead to the formation of NiSi as the first phase instead of the typically observed Ni₂Si. csir.co.za

Table 1: Enthalpies of Formation for this compound Phases

Phase Enthalpy of Formation (kJ/mol of atoms)
NiSi -42.4 aip.orgnist.gov
δ-Ni₂Si -46.9 aip.orgnist.gov

Diffusional Mechanisms Governing Silicidation Reactions (e.g., Nickel Diffusion)

The formation of this compound is primarily a diffusion-controlled process. osti.gov In the initial stages of silicidation, particularly for the formation of the metal-rich Ni₂Si phase, nickel atoms are the dominant diffusing species. aip.org Ab initio computations reveal that after the deposition of a nickel overlayer on a silicon surface, Ni atoms rapidly diffuse into the Si lattice, leading to the formation of Ni₂Si. aip.org Concurrently, Si atoms diffuse into the metallic overlayer, although at a slower rate than Ni diffusion in Si. aip.org The activation energy for the diffusion of nickel through the silicon part of a nanowire has been reported as 1.25 eV, while diffusion through the this compound phase has an activation energy of 1.7 eV. technion.ac.il

Phase Transition Dynamics: From Nickel Monosilicide (NiSi) to Disilicide (NiSi₂)

The transition from the desirable, low-resistivity NiSi phase to the high-resistivity NiSi₂ phase is a critical aspect of this compound technology, as it represents a primary failure mechanism in electronic devices. ibm.com This transformation is highly dependent on temperature and time.

Nucleation and Lateral Growth of NiSi₂ Grains

The formation of NiSi₂ from NiSi is a nucleation-controlled process. kaist.ac.krresearchgate.net NiSi₂ grains nucleate at the NiSi/Si interface and then grow laterally. kaist.ac.kriyte.edu.tr The presence of a silicon dioxide (SiO₂) layer can act as a diffusion barrier, inhibiting the reaction between Ni and Si and thus affecting the nucleation kinetics. kaist.ac.kr By controlling the location of holes in this oxide layer, it is possible to control both the location and orientation of the resulting crystal grains. kaist.ac.kr

In some cases, NiSi₂ can grow as islands within the NiSi matrix. iyte.edu.tr The lateral growth of these NiSi₂ grains occurs at the expense of the adjacent unconverted NiSi grains. iyte.edu.tr The kinetics of this transformation have been studied using in situ transmission electron microscopy, which has provided direct observations of the nucleation and growth of NiSi₂ precipitates. researchgate.net

Influence of Temperature and Annealing Duration on Phase Purity and Co-existence

The temperature and duration of the annealing process are critical parameters that determine the phase purity and the co-existence of different this compound phases. aip.orgresearchgate.net Generally, Ni₂Si forms at lower temperatures (250–300°C), transitioning to NiSi at around 300°C. aip.org If the temperature is too high, NiSi₂ will form, leading to an undesirable increase in electrical resistivity. aip.org

The transition from NiSi to NiSi₂ can be significantly influenced by the annealing time. For very short annealing times, it is possible to maintain a pure NiSi film at temperatures up to 800°C. researchgate.net By reducing the rapid thermal annealing (RTA) time from 60 seconds to 1 second, the NiSi-to-NiSi₂ transition temperature can be increased from 700°C to over 800°C. cambridge.orgresearchgate.net This time-dependent nature of the phase transformation can be represented by a temperature-time transformation (TTT) diagram. cambridge.orgresearchgate.net

The co-existence of NiSi and NiSi₂ phases can be observed in films annealed at intermediate temperatures. For instance, in silicide films with thicknesses between 105 nm and 400 nm annealed at 850°C, both NiSi and NiSi₂ phases were found to co-exist. iyte.edu.tr

Microstructural Characteristics and Their Dependence on Formation Parameters

The microstructure of this compound films, including grain size and surface morphology, is strongly dependent on the formation parameters such as annealing temperature, time, and initial film thickness. iyte.edu.trias.ac.in

The grain structure of the film evolves during the silicidation process. For instance, Ni films deposited at room temperature often exhibit a columnar morphology with voided boundaries, which is retained even after post-deposition annealing. ias.ac.in In contrast, films deposited at higher substrate temperatures (300°C and 500°C) show a near-equiaxed grain structure with densely packed large lateral grains. ias.ac.in

The average grain size of the silicide film is also influenced by the film thickness. As the film thickness decreases, the average grain diameter of the Ni-Si films tends to decrease. iyte.edu.tr For example, a decrease in film thickness from 170 nm to 42 nm resulted in a decrease in the average grain diameter from 43 nm to 35 nm. iyte.edu.tr

The annealing temperature has a significant impact on the final microstructure. At 200°C, the silicide has the form of Ni₂Si. jst.go.jp As the temperature increases to 300°C or 500°C, this transforms to the low-resistivity NiSi phase. jst.go.jp At a high annealing temperature of 800°C, the NiSi phases are replaced by the high-resistivity NiSi₂ phase. jst.go.jp The surface roughness of the films can also increase with higher annealing temperatures. ias.ac.in

Table 2: Compound Names Mentioned in the Article

Compound Name Formula
This compound NiₓSiᵧ
Nickel Monosilicide NiSi
Nickel Disilicide NiSi₂
Di-Nickel Silicide Ni₂Si

Grain Size Control and Morphology Evolution in Thin Film Systems

The control of grain size and the evolution of the film's morphology are crucial for the reliability and performance of this compound contacts. These characteristics are heavily influenced by the initial deposition parameters and subsequent thermal processing.

The grain size in this compound films is a direct consequence of the annealing temperature and the thickness of the initial nickel layer. For instance, increasing the annealing temperature generally leads to an increase in grain size. ias.ac.inresearchgate.net In one study, annealing a nickel film at 500°C resulted in a grain size of approximately 0.1 μm. ias.ac.in Another investigation on this compound nanowires showed that the initial stage of formation significantly affects the grain sizes, which ranged from 180 to 368 nm. researchgate.net The relationship between the initial nickel film thickness and the resulting silicide grain size is also significant, with thinner films generally leading to smaller grain sizes. mdpi.com However, smaller grains can lead to higher resistivity due to increased grain boundary scattering. mdpi.com

The morphology of the film evolves significantly during the silicidation process. The initial nickel films, when deposited at room temperature, can exhibit a columnar morphology. ias.ac.in Upon annealing, the surface roughness of the film tends to increase. ias.ac.inresearchgate.net For example, the roughness of a film was observed to increase from 5.42 to 7.14 nm as the annealing temperature was raised from 300 to 500°C. ias.ac.in At higher temperatures, a phenomenon known as agglomeration becomes a major concern. ugent.beugent.be Agglomeration is the process where the continuous silicide film breaks up into discrete islands, which can severely degrade the film's conductivity. ugent.bentu.edu.sg This process is more pronounced in thinner films due to their higher surface-to-volume ratio. ugent.bentu.edu.sg The onset of agglomeration for a 15 nm thick Ni film on Si(100) was observed at 600°C, while for a thicker film, the onset was delayed. ntu.edu.sg Alloying the nickel film with elements like platinum (Pt) has been shown to improve the morphological stability and delay agglomeration. ugent.beaip.org

Table 1: Effect of Annealing Temperature on this compound Film Properties

Initial Ni Film Thickness (nm)Annealing Temperature (°C)Resulting PhaseObserved Grain SizeSurface Roughness (Ra)Key Morphological Feature
Not Specified300Not SpecifiedNegligible improvement from as-deposited5.42 nmContinuous film
Not Specified500Not Specified~100 nm7.14 nmGrain coalescence, channel formation
15600NiSiNot SpecifiedNot SpecifiedOnset of agglomeration
15700NiSiNot SpecifiedNot SpecifiedFull agglomeration
6>700NiSi -> NiSi2Not SpecifiedNot SpecifiedAgglomeration and formation of massive silicides

Crystallographic Texture Analysis and Preferential Orientations (e.g., Axiotaxial Texture)

The crystallographic texture, or the preferential orientation of grains within the film, plays a significant role in the properties and stability of this compound films. ibm.com Several types of textures can be observed, including epitaxial, fiber, and axiotaxial textures. aip.org

A notable and frequently discussed texture in NiSi films is "axiotaxy". ugent.beaip.org Axiotaxy is a type of preferred orientation where a specific crystallographic plane in the silicide grains aligns with a specific plane in the single-crystal silicon substrate that is not parallel to the interface. ugent.beaip.org This alignment results in an off-normal fiber texture. aip.org For NiSi on Si(100) substrates, it has been found that certain lattice planes in the NiSi grains preferentially align with the {110} planes of the silicon substrate. ugent.be

The presence and evolution of axiotaxial texture are strongly correlated with the film's morphological stability. ugent.be Studies have shown that about 40% of the grains in a NiSi film can belong to axiotaxial components, with the rest being randomly oriented. ugent.be During annealing, grains with an axiotaxial orientation tend to grow by consuming neighboring, randomly oriented grains. ugent.be This preferential growth is driven by a reduction in the interface energy associated with the one-dimensional periodicity at the axiotaxial interface. ugent.be While this lower interface energy provides a driving force for the growth of these grains, it has also been suggested that axiotaxy can facilitate agglomeration. ugent.beresearchgate.net

The texture of the silicide film can also be influenced by the initial film thickness and the addition of alloying elements. aip.orgaip.org For instance, in "regular" Ni films (e.g., 10 nm thick) reacted at 450°C, a polycrystalline NiSi film with axiotaxial texture is typically formed. ugent.beaip.org In contrast, for ultrathin films (e.g., 3 nm thick), an epitaxial NiSi₂ layer may form instead. aip.org The addition of elements like Platinum (Pt) or Cobalt (Co) can significantly alter the texture of the resulting silicide phases. aip.org

Table 2: Texture Characteristics of this compound Films

Film/Substrate SystemDominant Texture TypeKey Findings
NiSi on Si(100)AxiotaxyNiSi planes align with Si{110} planes. ugent.be Axiotaxially oriented grains grow at the expense of randomly oriented ones during annealing. ugent.be This texture is linked to the film's morphological stability and agglomeration. ugent.be
~10 nm Ni on Si(001)Axiotaxial NiSiForms a polycrystalline NiSi film with axiotaxial texture upon reaction. ugent.beaip.org
~3 nm Ni on Si(001)Epitaxial NiSi₂Forms an epitaxial NiSi₂ layer instead of polycrystalline NiSi. aip.org
Ni(Pt) on SiModified TexturePt addition can alter the preferential orientation, which is believed to contribute to improved morphological stability. ntu.edu.sgaip.org
δ-Ni₂Si on Si(001)Epitaxial or FiberUnalloyed Ni and Ni(Pt) films tend to form epitaxial δ-Ni₂Si, while Ni(Co) films result in a fiber-aligned texture. aip.org

Interfacial Structure and Properties of Silicide/Silicon Interfaces

Transmission electron microscopy (TEM) studies have revealed that the NiSi/Si interface can be abrupt and uniform. nih.gov High-resolution imaging has confirmed a desired sharp transition from the silicide to the silicon substrate. nih.gov However, in some cases, particularly after high-temperature annealing, the interface can become wavy and less distinct, which is often associated with agglomeration. sci-hub.se

The chemical nature of the interface has been studied using techniques like X-ray photoelectron spectroscopy (XPS). These studies indicate that the Ni/Ni₂Si interface consists of a Ni-rich silicide phase, while the Si/Ni₂Si interface has a transition region that is correspondingly Si-rich. nasa.gov It has also been suggested that a distinct, ordered, silicon-rich metallic phase (NiSi₂) is always present at the interface after formation, which may play a role in determining the Schottky barrier height. aps.org

The crystallographic relationship at the interface is crucial. For NiSi₂ on Si(111), two primary orientation relationships, known as type A and type B, are commonly observed. tandfonline.com In type A, the silicide lattice has the same orientation as the silicon substrate, while in type B, it is rotated 180° about the aps.org axis. tandfonline.com The type A interface is generally found to be more energetically favorable. ncl.ac.uk The atomic structure at these interfaces is complex, with interfacial nickel atoms exhibiting different coordination numbers, such as sevenfold and eightfold coordination. tandfonline.com The relaxation at the interface is significant, with a notable contraction of the silicide triple layer immediately adjacent to the interface. ncl.ac.uk The interface energy is a key property, and it is a driving force for texture selection and can influence morphological stability. ugent.beibm.com For instance, the {111} interface for NiSi₂ on silicon is found to be energetically the most favorable, which explains its common observation in experimental studies. researchgate.net

Advanced Characterization Methodologies in Nickel Silicide Research

Spectroscopic Techniques for Elemental and Chemical State Analysis

Spectroscopic methods are fundamental to understanding the chemical nature of nickel silicide, from its elemental makeup to the specific bonding arrangements of nickel and silicon atoms.

Auger Electron Spectroscopy (AES) for Depth Profiling and Compositional Uniformity

Auger Electron Spectroscopy (AES) is a surface-sensitive technique used to determine the elemental composition of the near-surface region of materials. eag.com In this compound research, AES is frequently combined with ion beam sputtering to perform depth profiling. This process involves sequentially removing atomic layers of the material while acquiring Auger spectra, which provides a detailed elemental composition as a function of depth. iitm.ac.incityu.edu.hk

This capability is crucial for verifying the formation of a uniform this compound film and for detecting any contaminants, such as oxygen, at the surface or at the silicide-silicon interface. nih.gov For instance, AES depth profiles of thermally reacted nickel films on silicon have demonstrated the formation of uniform NiSi films with compositions of approximately 49-50% nickel and 50-51% silicon. nih.gov The technique's high spatial resolution, with electron beams focused to diameters as small as 10-20 nm, also allows for the analysis of very small surface features. eag.com

Table 1: Representative AES Data for this compound Analysis

ParameterDescriptionTypical Findings in NiSi
Technique Auger Electron Spectroscopy (AES) coupled with ion sputtering. iitm.ac.inProvides elemental composition as a function of depth.
Information Obtained Depth profile, compositional uniformity, interfacial analysis. nih.govUniform distribution of Ni and Si throughout the film.
Key Finding Confirmation of stoichiometric NiSi formation. nih.govAtomic percentages of Ni and Si are close to 1:1.
Contaminant Detection Ability to detect elements like oxygen and carbon. researchgate.netosti.govAbsence of significant oxygen at the NiSi/Si interface. nih.gov

Secondary Ion Mass Spectrometry (SIMS) for Trace Element and Impurity Detection

Secondary Ion Mass Spectrometry (SIMS) is an analytical technique renowned for its exceptional sensitivity in detecting trace elements and impurities. wikipedia.org The method involves bombarding the sample surface with a primary ion beam, which causes the ejection of secondary ions from the surface. eag.com These secondary ions are then analyzed by a mass spectrometer to determine the elemental and isotopic composition of the sample. wikipedia.org

In the context of this compound, SIMS is invaluable for identifying minute concentrations of dopants and contaminants that can significantly impact the material's electrical properties and thermal stability. eag.comacs.org Like AES, SIMS can be used for depth profiling, providing information on the distribution of trace elements throughout the silicide film and at its interfaces. nasa.gov The technique has been used to confirm the uniformity of this compound films and to verify the absence of detrimental impurities like oxygen. nih.gov Its high sensitivity, with detection limits in the parts-per-million to parts-per-billion range, makes it a critical tool for quality control in semiconductor manufacturing. wikipedia.org

Rutherford Backscattering Spectrometry (RBS) for Compositional Stoichiometry and Layer Thickness

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique used to determine the composition and thickness of thin films. lu.se The method involves directing a beam of high-energy ions (typically helium ions) at the sample and measuring the energy of the ions that are scattered backward from the target atoms. ntu.edu.sgnus.edu.sg The energy of the backscattered ions is dependent on the mass of the target atom and the depth at which the scattering event occurs.

RBS is a primary tool for quantitatively determining the stoichiometry of this compound films. researchgate.netntu.edu.sg By analyzing the RBS spectrum, researchers can accurately calculate the atomic ratio of nickel to silicon in the film. nus.edu.sg Furthermore, the width of the peaks in the spectrum provides a precise measurement of the film's thickness. nih.govntu.edu.sgresearchgate.net For example, RBS has been used to identify the formation of different this compound phases, such as Ni₂Si and NiSi, after annealing at various temperatures and to measure their respective thicknesses. ntu.edu.sgbelnauka.by

Table 2: RBS Analysis of this compound Film Properties

Annealing ConditionIdentified Phase(s)Film Thickness (Example)Stoichiometry (Ni:Si)
As-deposited Ni on SiUnreacted Ni~45 nm-
Low Temp. Anneal (~300°C)Ni₂Si and NiSi-2:1 and 1:1
Mid Temp. Anneal (~500°C)NiSi~114 nm~1:1
High Temp. Anneal (>750°C)NiSi₂~66 nm1:2

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Bonding States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about the elemental composition, chemical states, and electronic states of the elements within a material. researchgate.net The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

In this compound research, XPS is crucial for identifying the specific chemical bonding between nickel and silicon atoms. Different this compound phases (e.g., Ni₂Si, NiSi, NiSi₂) exhibit distinct core-level binding energy shifts for both Ni 2p and Si 2p electrons. researchgate.net By carefully analyzing these chemical shifts, researchers can determine which silicide phases are present on the surface. researchgate.netnasa.gov For example, the Ni 2p₃/₂ peak for NiSi is found at a higher binding energy compared to that of Ni₂Si, allowing for their differentiation. researchgate.net XPS is also highly sensitive to surface oxidation, readily detecting the presence of silicon oxide or nickel oxide on the film surface. researchgate.net

Table 3: Characteristic XPS Binding Energies for this compound Phases

This compound PhaseNi 2p₃/₂ Binding Energy (eV) Shift relative to Metallic NiReference
Ni₃Si~0.1 eV researchgate.net
Ni₃₁Si₁₂~0.3 eV researchgate.net
Ni₂Si~0.7 eV researchgate.net
NiSi~1.2 eV researchgate.net
NiSi₂~1.9 eV researchgate.net

Diffraction and Scattering Methods for Structural Elucidation

Diffraction and scattering techniques are indispensable for determining the atomic arrangement and crystalline structure of this compound phases.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of materials. It relies on the principle of constructive interference of monochromatic X-rays that are scattered by the crystalline lattice of a sample. The resulting diffraction pattern is unique to a specific crystalline phase.

XRD is the definitive method for identifying the various crystalline phases of this compound that form during thermal processing. ntu.edu.sgcrti.dz As a nickel film reacts with a silicon substrate at increasing temperatures, different silicide phases such as Ni₂Si, NiSi, and NiSi₂ are formed, each with its own characteristic XRD pattern. ntu.edu.sgcrti.dzresearchgate.net For instance, studies have shown that NiSi is the predominant phase at an annealing temperature of 350°C, while at 750°C, the NiSi₂ phase becomes dominant. crti.dz In addition to phase identification, XRD can be used to determine the lattice parameters of the silicide crystals and to assess properties such as grain size and crystallographic orientation (texture). nist.gov

Microscopy Techniques for Morphological and Microstructural Investigation

Scanning Electron Microscopy (SEM) and its cross-sectional variant (X-SEM) are indispensable tools for examining the surface and subsurface morphology of this compound films. bio-conferences.orgresearchgate.netcrti.dz SEM provides high-resolution images of the sample's surface, revealing details about grain structure, uniformity, and the presence of any defects. bio-conferences.orgcrti.dz

Studies have utilized SEM to investigate the surface morphology of this compound films formed under different annealing temperatures. researchgate.netcrti.dz For instance, the formation of Ni₃Si and NiSi phases at different temperature ranges (200-270°C and 350-400°C, respectively) has been correlated with distinct surface characteristics observed in SEM images. researchgate.net

Cross-sectional SEM (X-SEM) is particularly valuable for visualizing the thickness of the silicide layer and the quality of the interface between the silicide and the silicon substrate. researchgate.netresearchgate.net Researchers have used X-SEM to measure the thickness of NiSi films, which is crucial for process control in microelectronic device fabrication. researchgate.net For example, in one study, the thickness of a this compound layer formed from a 50 nm nickel film was determined to be approximately 110 nm. nih.gov X-SEM images have also been used to assess the uniformity of the silicide layer and to identify issues such as agglomeration, where the film breaks up at higher temperatures. researchgate.net Cross-sectional analysis of NiSi on a silicon-on-insulator (SOI) substrate showed severe agglomeration at 600°C on undoped substrates, while doped substrates exhibited better thermal stability. researchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer unparalleled spatial resolution, enabling the investigation of this compound's microstructure at the nanoscale. nih.govbohrium.comscience24.comuni-kiel.de These techniques are essential for examining the silicide-silicon interface, identifying crystalline phases and defects, and determining the orientation relationships between the film and the substrate. nih.govbohrium.comscience24.com

Cross-sectional TEM (XTEM) studies have provided detailed insights into the structure of NiSi films. Investigations have focused on the uniformity of the film's composition, the nature of the silicide-silicon interface, and the crystalline orientation of the film. nih.govscience24.com High-resolution imaging has revealed abrupt and clean interfaces between NiSi and silicon, which is a desirable characteristic for good electrical contacts. nih.govscience24.com Selected-area electron diffraction (SAED) patterns obtained via TEM are used to identify the crystalline phases present and their preferential orientation. nih.govscience24.com

HRTEM allows for the direct visualization of the atomic lattice, providing critical information about misfit dislocations and other defects at the interface. bohrium.comuni-kiel.de The roughness of the silicide-silicon interface has been observed to vary depending on the silicide phase, with the NiSi₂ interface being highly facetted. bohrium.com In-situ TEM experiments have been particularly insightful, allowing for the real-time observation of silicide formation dynamics. nih.govacs.orgacs.org These studies have revealed how factors like defects in the original silicon nanowires can influence the diffusion of nickel and lead to non-uniform silicide formation. nih.govacs.orgacs.org For example, the presence of kinks and planar defects in silicon nanowires was found to cause uneven silicide/Si interfaces. acs.org

Summary of TEM/HRTEM Findings in this compound
Feature InvestigatedKey ObservationTechniqueReference
Film CompositionUniform composition of stoichiometric NiSi.TEM with energy-filtered imaging nih.govscience24.com
Silicide-Silicon InterfaceAbrupt transition from silicide to silicon; interface roughness varies with phase.HRTEM, XTEM nih.govbohrium.comscience24.com
Crystalline OrientationPreferential crystalline orientation of NiSi.SAED nih.govscience24.com
DefectsMisfit dislocations observed at epitaxial interfaces.HRTEM bohrium.comuni-kiel.de
Formation DynamicsNon-uniform silicide formation influenced by defects in Si nanowires.In-situ TEM nih.govacs.orgacs.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography and roughness of materials at the nanoscale. researchgate.netspectraresearch.com In the study of this compound, AFM is crucial for monitoring changes in surface morphology, measuring surface roughness, and investigating film degradation processes like agglomeration. researchgate.netresearchgate.netresearchgate.net

AFM studies have been conducted to track the evolution of surface roughness of this compound films as a function of annealing temperature. researchgate.netresearchgate.net For instance, the root-mean-square (rms) roughness of the films can be quantified, providing a metric for the smoothness and homogeneity of the film. researchgate.net The average grain size of the silicide films can also be determined from AFM images. nih.gov

A key application of AFM in this compound research is the study of film agglomeration. Agglomeration is a thermally activated process where the silicide film breaks up into islands, leading to an increase in sheet resistance and device failure. AFM can directly visualize the onset of agglomeration, which manifests as an increase in surface roughness and the formation of deep depressions in the film. researchgate.net Research has shown that agglomeration of NiSi films can begin at temperatures as low as 500-700°C for long annealing times, which is a critical consideration for the thermal stability of NiSi in devices. researchgate.netresearchgate.netproquest.com

In-Situ Characterization Approaches for Real-Time Process Monitoring

In-situ characterization techniques are indispensable for monitoring the dynamic processes of this compound formation in real-time. These methods provide a continuous stream of data as the material undergoes phase transformations, allowing for a deeper understanding of the reaction kinetics and mechanisms.

Several in-situ techniques have been combined to monitor the reaction of thin nickel films with silicon substrates during rapid thermal annealing. electrochem.org This approach often involves the simultaneous use of time-resolved synchrotron X-ray diffraction (XRD), elastic light scattering, and resistance measurements. electrochem.org The time-resolved XRD allows for the identification of different this compound phases (e.g., Ni₂Si, NiSi, NiSi₂) and the determination of their formation temperatures with high temporal resolution. electrochem.org Elastic light scattering provides information about changes in surface roughness, which is indicative of phase formation and agglomeration. electrochem.org

In-situ TEM heating experiments have provided direct, real-time visualization of the silicidation process at the nanoscale. nih.govacs.orgacs.org These studies have been particularly insightful for understanding the role of defects and morphology on the diffusion of nickel and the propagation of the silicide front in silicon nanowires. nih.govacs.orgacs.org For example, real-time TEM has shown that Ni diffusion can be non-uniform in nanowires with a high density of defects, leading to retardation of the silicidation process in certain regions. acs.org

Real-time ellipsometry is another powerful non-destructive technique used to monitor phase transformations during this compound formation. researchgate.netresearchgate.netproquest.comdntb.gov.ua By analyzing the change in polarization of light upon reflection from the sample surface, ellipsometry can identify the different silicide phases and track the extent of their formation in real-time. proquest.comdntb.gov.ua These in-situ studies have also been instrumental in observing the premature onset of agglomeration at temperatures lower than previously expected. researchgate.netresearchgate.netproquest.com

The combination of these in-situ approaches provides a comprehensive picture of the complex phenomena occurring during the formation of this compound, from phase sequencing and texture evolution to morphological stability.

In-Situ Transmission Electron Microscopy for Silicidation Process Dynamics

In-situ Transmission Electron Microscopy (TEM) is a powerful technique for investigating the real-time dynamics of solid-state reactions at the nanoscale. acs.org This methodology allows researchers to directly observe transient states and complex chemical processes, providing a complete mechanistic understanding of this compound formation. acs.org By performing annealing experiments directly within the TEM, scientists can track the diffusion of nickel into silicon and the subsequent phase transformations as they occur. protochips.comresearchgate.net

Research utilizing in-situ TEM has revealed that the silicidation process is complex and highly dependent on factors such as morphology, surface conditions, and the presence of crystallographic defects. acs.org For instance, in studies involving silicon nanowires, in-situ TEM observations showed that Ni diffusion and propagation can be guided by planar defects like twin boundaries and stacking faults. acs.org This guidance often leads to non-uniform silicide formation and uneven silicide/silicon interfaces, a phenomenon attributed to the high strain fields associated with these defects. acs.org

In-situ TEM has also been instrumental in elucidating the phase evolution sequence during the formation of more complex silicides. In one study on a novel high-entropy silicide, (CrFeCoNi)Si, researchers were able to track the diffusion-driven transformation pathways by observing the process at various temperatures. protochips.comresearchgate.net The process began with nickel initiating the silicidation at 400 °C, followed by the formation and transformation of various binary and ternary silicides at higher temperatures, culminating in the formation of the final high-entropy phase. protochips.comresearchgate.net

The table below summarizes the observed phase evolution during the solid-state reaction synthesis of (CrFeCoNi)Si as observed by in-situ TEM. protochips.comresearchgate.net

Annealing TemperatureObserved Silicide Phases and Events
400 °CNi diffuses into the Si substrate, forming Ni₂Si.
500 °CBinary silicides (Ni₂Si, FeSi₂, and Co₂Si) are formed.
600 °CBinary silicides transform into ternary silicides (FeNiSi, CoNiSi, and FeCoSi).
700 °CCr forms CrSi₂, which then reacts with other silicides to produce the final orthorhombic (CrFeCoNi)Si phase.

These real-time observations provide invaluable insights into reaction kinetics and the influence of various parameters on the formation of this compound, which is crucial for designing advanced functional materials for microelectronics and other applications. acs.orgprotochips.com

Time-of-Flight Low-Energy Ion Scattering (ToF-LEIS) for Ultra-Thin Film Characterization

Time-of-Flight Low-Energy Ion Scattering (ToF-LEIS) is a highly surface-sensitive analytical technique ideal for the compositional and morphological characterization of the outermost atomic layers of a material. diva-portal.orguu.se The method utilizes a beam of low-energy ions (typically in the 0.5 keV to 10 keV range) directed at the sample surface. uu.se By measuring the time it takes for these ions to travel from the source to the detector after scattering from the surface, the composition of the top few nanometers can be determined with sub-nanometer depth resolution. diva-portal.org Unlike some other techniques, ToF-LEIS is non-destructive and can detect both scattered ions and neutralized particles, providing information not just on the immediate surface but also on the near-surface layers. diva-portal.orgicm.edu.pl

This technique is particularly powerful for studying the synthesis and phase transitions of ultra-thin films, where interfacial effects become dominant. diva-portal.org In the field of this compound research, in-situ ToF-LEIS has been employed to investigate the unique phase transition sequence in nickel films on a Si(100) substrate with thicknesses below 4 nm. diva-portal.orgdiva-portal.org For these ultra-thin films, the silicidation process deviates from that observed in thicker films. diva-portal.org

A key finding from in-situ ToF-LEIS studies is the direct phase transition from orthorhombic δ-Ni₂Si to epitaxial NiSi₂-x at a relatively low temperature of 290 °C. diva-portal.orgdiva-portal.org This is a significant departure from the behavior of thicker films, where an intermediate Nickel monosilicide (NiSi) phase is typically formed. diva-portal.orgdiva-portal.org This unprecedented direct transition is attributed to an enhanced interfacial effect between the silicon substrate and the ultra-thin silicide film. diva-portal.orgdiva-portal.org

The table below outlines the distinct phase transition pathway for ultra-thin nickel films as revealed by in-situ ToF-LEIS analysis. diva-portal.orgdiva-portal.org

Film ThicknessDeposition ConditionAnnealing TemperatureObserved Phase Transition
< 4 nmRoom-Temperature Deposition290 °CA partially ordered film with a composition equivalent to Ni₂Si forms initially.
< 4 nmRoom-Temperature Deposition290 °CUndergoes a direct phase transition from orthorhombic δ-Ni₂Si to epitaxial NiSi₂-x, skipping the NiSi phase.

The ability of ToF-LEIS to provide detailed, depth-resolved analysis of the near-surface region makes it an indispensable tool for understanding the unique properties and behaviors of nanometer-scale this compound layers, which are critical for the continued miniaturization of electronic devices. diva-portal.orguu.se

Thermal Stability and Degradation Mechanisms of Nickel Silicide Films

Agglomeration Phenomena in Thin Nickel Silicide Films

Agglomeration is a significant degradation mechanism, particularly for the ultra-thin NiSi films used in advanced technology nodes. aip.orgscispace.com It involves the morphological breakdown of a continuous film into a series of disconnected islands, leading to a sharp increase in sheet resistance and potential device failure. researchgate.net

The primary driving force for the morphological agglomeration of thin NiSi films is the reduction of the total free energy of the system. scispace.com This process is thermally activated and occurs well below the material's melting point, driven by surface and interfacial diffusion. scispace.com The system seeks to minimize the energy associated with the silicide-vacuum (or capping layer) surface and the NiSi/Si interface. globalsino.com

The process often initiates via grain boundary grooving. globalsino.comresearchgate.net At elevated temperatures, atoms diffuse from the grain boundaries, causing grooves to form where the grain boundaries meet the surface and the NiSi/Si interface. As these grooves deepen, they can eventually penetrate the entire thickness of the film, leading to the separation of grains and the initial breakup of the continuous film. researchgate.net Subsequently, the separated grains spheroidize to minimize their surface area, resulting in the formation of isolated islands and exposure of the underlying silicon substrate, which drastically increases the film's sheet resistance. globalsino.comresearchgate.net The texture of the NiSi film can also play a crucial role, with certain crystallographic orientations exhibiting different interfacial energies and thus different stabilities against agglomeration. aip.orgresearchgate.net

The thermal stability of NiSi films against agglomeration is strongly dependent on both the film's thickness and the annealing conditions (temperature and duration).

Film Thickness: Thinner films are significantly less stable and agglomerate at lower temperatures than thicker films. elsevierpure.comresearchgate.net This is primarily due to the higher surface-to-volume ratio in thinner films, which amplifies the driving force for surface energy reduction. aip.org For NiSi films with thicknesses relevant to microelectronics (formed from an initial Ni layer of less than 20 nm), agglomeration is the primary failure mechanism. aip.orgscispace.com

Annealing Conditions: Agglomeration is a thermally activated process, meaning its rate increases with temperature. Higher annealing temperatures provide the necessary energy for the atomic diffusion required for grain boundary grooving and material transport. researchgate.net Longer annealing times at a given temperature also increase the extent of agglomeration. researchgate.net For instance, the sheet resistance of polycrystalline NiSi films shows critical degradation when annealed at temperatures between 650°C and 750°C, a direct consequence of the enlargement of exposed Si regions as NiSi grains agglomerate. researchgate.net

Table 1: Effect of Initial Nickel Film Thickness on Degradation Mechanism

Initial Ni Thickness NiSi Thickness (approx.) Primary Degradation Mechanism Onset Temperature of Degradation
< 10 nm < 22 nm Agglomeration ~550°C - 650°C
10 - 20 nm 22 - 44 nm Agglomeration Increases with thickness
> 20 nm > 44 nm Agglomeration and NiSi₂ Nucleation > 700°C

Several strategies have been developed to improve the thermal stability of NiSi films by suppressing agglomeration.

Alloying: The addition of a small amount of a third element, such as platinum (Pt), palladium (Pd), molybdenum (Mo), or zinc (Zn), is a widely used and effective method. aip.orgosti.govdavidpublisher.com Platinum, in particular, is known to delay both agglomeration and the subsequent transformation to NiSi₂. researchgate.netaip.org Alloying elements are believed to work by several mechanisms, including reducing grain boundary and surface diffusivities, increasing the activation energy for agglomeration, and lowering the system's free energy through solid solution formation. kpi.ua

Interlayers and Capping Layers: The use of interlayers (e.g., Mo, Ru, Ta, Ti, Zn) between the nickel and silicon can improve thermal stability. davidpublisher.comdavidpublisher.com Capping layers, such as titanium nitride (TiN), deposited on top of the nickel film before annealing can also enhance morphological stability. davidpublisher.comaip.org These layers can suppress oxygen contamination, which is known to degrade stability, and the mechanical stress from a capping layer can physically constrain the film, hindering the morphological changes associated with agglomeration. davidpublisher.com

Substrate Engineering: Modifying the substrate can also improve film stability. For example, pre-annealing a polycrystalline silicon substrate before nickel deposition results in a significant improvement in the thermal stability of the subsequent NiSi layer. aip.orgscispace.com This is attributed to the growth of larger, more stable grains in the silicon substrate, leading to a more uniform and stable NiSi/Si interface. Using a strained silicon substrate has also been shown to delay NiSi islanding by about 100°C compared to bulk silicon. asu.edu

High-Temperature Phase Instability and NiSi to NiSi₂ Transformation

At temperatures generally above 700°C, the low-resistivity NiSi phase can transform into the thermodynamically more stable but higher-resistivity NiSi₂ phase. davidpublisher.comdavidpublisher.com This phase instability is the second major degradation pathway for this compound films, particularly for thicker films where agglomeration occurs at higher temperatures. aip.org

The transformation from NiSi to NiSi₂ is a nucleation-controlled process, meaning it is delayed by a significant nucleation barrier. aip.org Several factors can influence the temperature at which this transformation occurs:

Film Thickness: The nucleation temperature of NiSi₂ generally increases as the film thickness decreases. aip.orgbohrium.com This trend makes the phase transformation less of a concern for the thinnest films, which tend to fail by agglomeration first. aip.org

Alloying Elements: The addition of elements like platinum (Pt) is highly effective at increasing the NiSi₂ nucleation temperature. kpi.ua Pt is thought to increase the activation energy for NiSi₂ nucleation, thereby extending the temperature window in which the desirable NiSi phase is stable, sometimes by more than 100°C. kpi.uaresearchgate.net

Substrate and Film Texture: The crystallographic orientation of the underlying silicon and the texture of the NiSi film can influence the transformation. The formation of textured or epitaxial NiSi films can reduce the interfacial energy, which in turn increases the activation energy for the nucleation of NiSi₂. researchgate.net

Dopants: The presence of dopants in the silicon substrate, such as arsenic, can also affect the thermal stability and transformation temperature.

The transformation from NiSi to NiSi₂ has significant negative consequences for the film's properties and the performance of the electronic device.

Morphological Changes: The nucleation of NiSi₂ often occurs at the grain boundaries of the NiSi film. researchgate.net The growth of these NiSi₂ grains consumes the surrounding NiSi, leading to a mixed-phase film with a rougher surface and interface. This increased roughness and the associated volume change can induce stress, create defects at the junction, and compromise the integrity of the contact, potentially leading to junction leakage or device failure. researchgate.net In some cases, the formation of epitaxial NiSi₂ is observed at sites where the agglomeration of NiSi grains has already exposed the underlying silicon surface. researchgate.net

Table 2: Comparison of NiSi and NiSi₂ Properties

Property Nickel Monosilicide (NiSi) Nickel Disilicide (NiSi₂) Consequence of Transformation
Resistivity Low (~14-20 µΩ·cm) High (~35-50 µΩ·cm) Increased sheet resistance aip.orgasu.edu
Formation Temp. ~350-750°C >~700°C Phase instability at high temp. researchgate.net
Morphology Typically columnar grains Can form large, irregular grains Increased film roughness researchgate.net
Silicon Consumption 1 unit Ni consumes 1.84 units Si 1 unit NiSi consumes 1 unit Si Further consumption of Si substrate

Role of Alloying Elements in Enhancing Thermal Stability of this compound Films

The thermal stability of this compound (NiSi) films is a critical factor in the performance and reliability of advanced semiconductor devices. NiSi is favored for its low resistivity and reduced silicon consumption during formation; however, it is susceptible to degradation at elevated temperatures through agglomeration and transformation into the higher-resistivity nickel disilicide (NiSi₂) phase. scispace.comosti.gov To mitigate these degradation mechanisms, various alloying elements are incorporated into the nickel film or at the nickel/silicon interface. These elements can significantly enhance the thermal stability of the resulting silicide film by modifying the thermodynamics and kinetics of the silicidation process.

Platinum (Pt) Alloying for Delayed Degradation and Phase Stabilization

The addition of platinum to nickel films has been extensively researched and is a widely adopted method for improving the thermal stability of this compound. The incorporation of platinum has been shown to delay the agglomeration of the NiSi film and increase the nucleation temperature of the undesirable NiSi₂ phase. bibliotekanauki.plresearchgate.net

Ab initio calculations have revealed that platinum atoms exhibit low solubility in the initial nickel-rich silicide phase (Ni₂Si) and tend to segregate at interfaces, acting as diffusion barriers. bibliotekanauki.plresearchgate.net During the transformation to the desired NiSi phase, platinum atoms preferentially occupy silicon lattice sites within the NiSi structure, thereby stabilizing this phase. bibliotekanauki.plresearchgate.net This stabilization is attributed to the expansion of the NiSi lattice caused by the incorporation of the larger platinum atoms. bibliotekanauki.pl

Furthermore, platinum has a tendency to segregate at the NiSi/Si interface, which is believed to be responsible for the morphological stabilization of NiSi against agglomeration at temperatures exceeding 650 °C. researchgate.net The Gibbsian interfacial excess of platinum at this interface increases with annealing time, further enhancing the stability. researchgate.net The presence of a thin platinum interlayer has been demonstrated to improve the thermal stability of NiSi by approximately 100 °C. davidpublisher.com

Effects of Platinum Alloying on this compound

PropertyObservationUnderlying Mechanism
NiSi₂ Nucleation TemperatureIncreasedPt stabilizes the NiSi phase, increasing the energy barrier for NiSi₂ formation.
AgglomerationDelayedPt segregation at the NiSi/Si interface and grain boundaries enhances morphological stability. researchgate.net
Silicidation KineticsSlowedPt acts as a diffusion barrier, particularly at the Ni-Pt/Ni₂Si and Ni₂Si/NiSi interfaces. bibliotekanauki.pl
Pt DistributionSegregation at interfaces and substitution on Si sites in NiSi. bibliotekanauki.plresearchgate.netLow solubility in Ni₂Si and preferential bonding in the NiSi lattice. bibliotekanauki.plresearchgate.net

Cobalt (Co) Interlayer Effects on Silicidation Kinetics and Stability

The introduction of a cobalt interlayer between the nickel film and the silicon substrate has been investigated as another approach to enhance the thermal stability of this compound. Research indicates that the presence of a cobalt interlayer can influence the silicidation process, although the outcomes can be complex.

Studies have shown that a cobalt composition gradient can form along the silicide film. researchgate.net From a thermodynamic perspective, the substitution of cobalt into nickel sites within the NiSi structure can contribute to its stabilization. iaea.org This structural stabilization is considered a key factor in the improved thermal stability observed with cobalt addition. iaea.org

In some device structures, the use of a Ni-Pd (10%)/Co/TiN layer has demonstrated good thermal stability up to 700 °C, whereas structures without the cobalt interlayer deteriorated at temperatures above 550 °C due to agglomeration. mdpi.com

Impact of Molybdenum (Mo), Aluminum (Al), Germanium (Ge), and Palladium (Pd) Additives

Several other metallic additives have been explored to improve the thermal properties of this compound films, with varying degrees of success and through different mechanisms.

Molybdenum (Mo): The use of a molybdenum interlayer has been shown to be effective in improving the surface morphology and the uniformity of the silicide/Si interface. Glancing angle x-ray diffraction results indicate that in the presence of a Mo interlayer, the transformation of NiSi to NiSi₂ occurs at temperatures above 700°C, at which point a tetragonal MoSi₂ phase also forms. Adding a small amount of molybdenum (5.9 atomic %) into the nickel film can enhance the thermal stability of the resulting nickel monosilicide, maintaining a low sheet resistance at annealing temperatures from 650 to 800°C.

Aluminum (Al): The addition of aluminum to the this compound system has a notable impact on its phase transformation and thermal stability. The presence of aluminum atoms has been found to slow down the transformation from Ni₂Si to NiSi but significantly promotes the formation of a ternary NiSi₂-xAlx phase during annealing. The specific behavior of the phase transformation is highly dependent on the initial aluminum concentration in the Ni₁-xAlx alloy.

Germanium (Ge): Germanium can be introduced into the silicidation process, particularly when using SiGe substrates. This results in the formation of nickel germanosilicide (Ni(Si,Ge)). The presence of germanium can lead to a solid solution of this compound and nickel germanide.

Palladium (Pd): Palladium is another alloying element that has been shown to improve the thermal stability of this compound. Studies using Ni-Pd alloys on silicon-on-insulator (SOI) substrates have demonstrated that a 10 at. % palladium concentration can result in good thermal stability up to 700 °C for 30 minutes. mdpi.com In contrast, a lower concentration of 5 at. % palladium led to the formation of the high-resistivity NiSi₂ phase after annealing at 650 °C. mdpi.com

Summary of Various Alloying Additives on this compound Stability

AdditiveMethod of IntroductionKey Effects on Thermal Stability
Molybdenum (Mo)Interlayer or AlloyingImproves surface morphology and interface uniformity; delays NiSi₂ formation to >700°C.
Aluminum (Al)AlloyingSlows Ni₂Si to NiSi transformation; promotes ternary NiSi₂-xAlx formation.
Germanium (Ge)From SiGe substrateForms Ni(Si,Ge) solid solution.
Palladium (Pd)AlloyingWith 10 at. %, maintains stability up to 700°C. mdpi.com

Degradation in Advanced Device Architectures

As semiconductor devices are scaled down to the nanometer regime, the challenges associated with the formation and stability of this compound contacts become more pronounced. The behavior of this compound in narrow lines, small features, and on alternative substrates like silicon-germanium (SiGe) presents unique degradation mechanisms that must be addressed for reliable device operation.

Silicidation Challenges and Degradation in Narrow Lines and Small Features

In advanced device architectures such as FinFETs, the formation of uniform and thermally stable silicide on narrow silicon fins is a significant challenge. One of the primary issues is the "narrow line effect," where an increase in sheet resistance is observed as the linewidth of the active area decreases to less than 200 nm. This increase in resistance at narrow lines can be attributed to both the agglomeration of the nickel monosilicide (NiSi) and the nucleation of nickel disilicide (NiSi₂), stemming from the poor thermal stability of NiSi on these small features.

The dominant diffusion of nickel atoms during the formation of NiSi can lead to excessive silicidation on narrow lines. This can be particularly problematic in FinFETs, where it is difficult to guarantee the same contact resistance across multiple fins. The non-uniform distribution of the silicide was a major factor in moving away from traditional silicide processes in these three-dimensional structures. Furthermore, the dimensions of nanostructures have a critical effect on the phase formation of this compound.

Stability of Nickel Silicides on SiGe Substrates and Germanosilicide Formation

The use of silicon-germanium (SiGe) alloys in the source and drain regions of transistors, primarily to induce strain and enhance carrier mobility, introduces new considerations for the silicidation process. When nickel is reacted with a SiGe substrate, a nickel germanosilicide (NiSiGe) layer is formed.

The thermal stability of these germanosilicide layers is a key concern. Uniform Ni(Si,Ge) layers can be formed at around 500 °C. However, these layers can agglomerate at temperatures as low as 600 °C. Above this temperature, significant outdiffusion of germanium from the Ni(Si,Ge) grains can occur.

Despite these challenges, the formation of germanosilicide on relaxed SiGe substrates can exhibit superior thermal stability compared to silicide on strained Si or pure Si. This improved stability is attributed to the suppression of the high-resistivity NiSi₂ phase formation. The use of nickel for the salicidation of SiGe source/drain regions is considered beneficial as it can provide a more uniform contact resistance compared to cobalt silicide, where the expulsion of germanium during silicidation can lead to agglomeration and increased contact resistance.

Advanced Applications and Emerging Research Directions for Nickel Silicide

Nickel Silicide in State-of-the-Art CMOS Technologies

This compound (NiSi) has become a critical material in modern complementary metal-oxide-semiconductor (CMOS) technologies, largely replacing previous materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) for manufacturing nodes of 65 nm and below. aip.orgaip.org Its adoption stems from a range of advantageous properties, including low electrical resistivity, reduced silicon consumption during formation, and a lower formation temperature. researchgate.netjos.ac.cn These characteristics are crucial as transistor dimensions continue to shrink into the nanometer scale. researchgate.net

Fabrication of Low-Resistance Contacts and Interconnects

A primary application of this compound in CMOS devices is the formation of low-resistance contacts to the source, drain, and gate regions of transistors. mdpi.comspiedigitallibrary.org The self-aligned silicide (salicide) process is a widely used technique to achieve this. diva-portal.org In this process, a thin layer of nickel is deposited onto a patterned silicon wafer, and a thermal annealing step causes the nickel to react with the exposed silicon areas (source, drain, and polysilicon gate) to form NiSi. mit.edu The unreacted nickel on the insulating regions is then selectively removed. mit.edu

This method ensures that the low-resistance silicide is formed only where it is needed, providing a robust and scalable solution for reducing parasitic resistance. aip.org The lower resistivity of NiSi compared to its predecessors is particularly significant in narrow interconnect lines, where other materials like TiSi₂ exhibit an undesirable increase in sheet resistance. mdpi.com Furthermore, the formation of NiSi consumes less silicon than CoSi₂, which is advantageous for creating the shallow junctions required in advanced transistors. spiedigitallibrary.org The process typically involves a two-step rapid thermal annealing (RTA) process to first form a nickel-rich silicide phase at a lower temperature, followed by a higher temperature anneal to form the desired low-resistivity NiSi phase. mdpi.comiphy.ac.cn

Application in Fully Silicided (FUSI) Poly-Gates

To overcome the limitations of traditional polysilicon gates, such as the polysilicon depletion effect which degrades device performance, fully silicided (FUSI) gates have been developed. rit.edumit.edu In this approach, the entire polysilicon gate is converted into a metal silicide, in this case, this compound. researchgate.net This creates a metal gate electrode, which eliminates polysilicon depletion and can reduce the gate leakage current. rit.eduaip.org

A key advantage of NiSi FUSI gates is the ability to tune their work function by introducing specific dopants into the polysilicon before silicidation. researchgate.netpsu.edu For instance, implanting arsenic can shift the work function of NiSi towards the silicon conduction band, making it suitable for n-channel MOSFETs (NMOS). researchgate.net This tunability allows for the creation of dual work function metal gates for both NMOS and p-channel MOSFETs (PMOS) within a single process flow, a critical requirement for CMOS technology. rit.eduutexas.edu FUSI gates also offer significantly lower gate sheet resistance compared to polysilicon gates. mit.edu

Scaling Behavior and Performance Evaluation in Sub-Nanometer Devices

The scalability of this compound is a primary reason for its widespread adoption in sub-nanometer CMOS devices. researchgate.net Unlike CoSi₂, which shows an increase in sheet resistance at gate lengths below 40 nm, NiSi demonstrates good scaling behavior with decreasing sheet resistance for gate lengths down to 30 nm. researchgate.net This makes it a more suitable contact material for highly scaled transistors. aip.org

However, the thermal stability of NiSi thin films can be a concern. At elevated temperatures, NiSi can agglomerate or transform into the higher-resistivity nickel disilicide (NiSi₂) phase, which degrades device performance. researchgate.net This is a significant challenge, especially considering the thermal budgets required for back-end-of-line (BEOL) processing. aip.org Research has shown that alloying Ni with elements like platinum (Pt) can improve the thermal stability of the silicide film. researchgate.net Additionally, the formation of NiSi can be influenced by factors such as the thickness of the initial nickel film and the presence of impurities. For very thin films (sub-10 nm), the formation of epitaxial NiSi₂ instead of NiSi at lower temperatures has been observed, which presents both challenges and opportunities for contact engineering in future devices. aip.org

Diversified Applications Beyond Conventional Microelectronics

While this compound's primary role is in microelectronics, its unique properties are being explored for other technological applications, particularly in the field of thermoelectrics.

Utilization of this compound in Thermoelectric Modules

Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. This capability is valuable for waste heat recovery and solid-state cooling. This compound has emerged as a promising material for thermoelectric applications. m-era.netsciencepublishinggroup.com

Catalytic Applications of this compound Compounds

This compound compounds are emerging as versatile catalysts in various chemical transformations due to their unique electronic and structural properties. The incorporation of silicon into the nickel lattice modifies its catalytic activity, selectivity, and stability compared to traditional nickel-based catalysts.

Investigation in Hydrogenation Reactions

Intermetallic this compound has been identified as a highly active and stable non-noble metal-based catalyst for the hydrogenation of a wide array of unsaturated compounds. nih.govnih.gov Research has shown its efficacy in the efficient reduction of nitroarenes, carbonyls, nitriles, N-containing heterocycles, and unsaturated carbon-carbon bonds. nih.gov The presence of silicon as a secondary component in the nickel metal lattice is crucial for its enhanced catalytic activity. nih.gov

A key area of investigation is the selective hydrogenation of multifunctional molecules. For instance, nickel-silicon intermetallics exhibit significantly higher selectivity towards the intermediate product, hydrocinnamaldehyde, in the hydrogenation of cinnamaldehyde (B126680) compared to monometallic nickel catalysts. researchgate.net This enhanced selectivity is attributed to a repulsive force between the electronegative silicon atoms in the this compound and the oxygen atoms in the carbonyl group of cinnamaldehyde. researchgate.netmdpi.com Similarly, in the hydrogenation of phenylacetylene (B144264), this compound catalysts have demonstrated excellent selectivity (around 93%) for styrene (B11656). researchgate.netmdpi.com This is due to the strong modification of the electronic structure of nickel resulting from its interaction with silicon. researchgate.net

Studies have explored various this compound phases (Ni₂Si, NiSi, and NiSi₂) prepared by direct silicification. researchgate.net The formation sequence of these phases is a function of increasing temperature. acs.org Silicide-modified nickel has shown over 92% selectivity to styrene in phenylacetylene hydrogenation under 0.41 MPa H₂ at 50 °C. acs.org Furthermore, bimetallic cobalt-nickel silicides embedded in a carbon matrix have shown robust acid corrosion resistance, making them suitable for reactions like the selective hydrogenation of phthalic anhydride (B1165640) to phthalide. rsc.org

Table 1: Performance of this compound Catalysts in Selective Hydrogenation

ReactantCatalystProductSelectivityReference
PhenylacetyleneNickel-Silicon IntermetallicsStyrene~93% researchgate.net, mdpi.com
PhenylacetyleneSilicide-Modified NickelStyrene>92% acs.org
CinnamaldehydeNickel-Silicon IntermetallicsHydrocinnamaldehydeHigh researchgate.net
Role in Methanation Reactions

This compound catalysts have demonstrated enhanced performance in methanation reactions, the process of converting carbon oxides (CO and CO₂) to methane (B114726) (CH₄). Research has shown that a this compound catalyst can exhibit approximately 20% higher activity for methanation reactions compared to conventional nickel catalysts. mdpi.comresearchgate.net These catalysts also show improved stability. mdpi.com

One study utilized silicon hydrides derived from photovoltaic waste as a precursor for chemical vapor deposition (CVD) to prepare a thin layer of this compound. mdpi.com The resulting catalyst was not only more active but also showed better stability than pure nickel. mdpi.com The high thermal stability and resistance to inactivation, attributed to the incorporation of silicon into the crystalline structure, make this compound a promising candidate for an efficient and stable methanation catalyst. mdpi.com

However, the formation of this compound is not always beneficial in all catalytic processes involving methane. In the dry reforming of methane with carbon dioxide, the formation of this compound on a silicon carbide (SiC) support can lead to a loss of active nickel species, resulting in lower conversion levels. rsc.org Preventing the formation of this compound by using an oxidized support was found to result in much higher reaction rates. rsc.orgrsc.org

Potential as Electrocatalysts for Overall Water Splitting

Nanostructured this compound (Ni₂Si) also acts as an efficient precatalyst for the OER in alkaline media. helmholtz-berlin.deresearchgate.net Under operating conditions, it undergoes a surface transformation to form nickel(oxy)hydroxide, which is the active catalytic species. helmholtz-berlin.de This material has shown the ability to reach a current density of 100 mA cm⁻² at an overpotential of 348 mV. researchgate.net The incorporation of silicon atoms enhances the stability, heat resistance, and accessibility of the transition metal atoms during electrolysis. azom.comeurekalert.org

Table 2: Electrocatalytic Performance of this compound-Based Catalysts for Water Splitting

CatalystReactionOverpotential @ 10 mA·cm⁻²ElectrolyteReference
FeNiSiOER308 mV1 M KOH sciopen.com, researchgate.net
FeNiSiHER386 mV1 M KOH sciopen.com, researchgate.net
Ni₂SiOER570 mV- researchgate.net

Development of this compound Coatings for Enhanced Corrosion Resistance (e.g., on Superalloys, Stainless Steels)

This compound-based alloys and coatings are recognized for their superior corrosion resistance, making them suitable for protecting materials like superalloys and stainless steels in harsh environments. mdpi.comnanotrun.com The presence of silicon in phases such as Ni₃Si facilitates the formation of a protective, thin oxide layer on the surface when exposed to corrosive conditions. mdpi.com

Laser cladding has been used to deposit NiSi12-wt% coatings onto S355 construction steel, a material prone to pitting corrosion. mdpi.comresearchgate.net These claddings have been shown to significantly enhance the corrosion resistance and microhardness of the steel, making it more suitable for marine and industrial applications. mdpi.comresearchgate.netresearchgate.net Similarly, silicide coatings are considered a highly effective method for enabling the long-term, high-temperature service of niobium alloys, as they can form a dense, self-healing silica (B1680970) (SiO₂) layer. miragenews.com

While this compound alloys possess excellent protective properties, their application can be limited by inadequate room-temperature ductility. mdpi.com Applying them as thin films or thicker claddings through techniques like laser metal deposition, sputter deposition, or plasma spraying can overcome this limitation. mdpi.com

Exploration in Magnetic and Memory Device Architectures

This compound compounds exhibit interesting magnetic properties that are being explored for applications in advanced electronic devices, including magnetic and memory architectures. nanorh.com The insertion of silicon atoms into the nickel lattice alters its magnetic characteristics; while this compound materials can be ferromagnetic at room temperature, their saturation magnetization values are drastically decreased compared to pure nickel. acs.org

Recent research has revealed high-transition-temperature antiferromagnetic order in nickel monosilicide (NiSi), with a Néel temperature (Tₙ) exceeding 700 K. ornl.gov This discovery, along with an observed electronic hysteresis response, highlights the potential of NiSi in the field of antiferromagnetic spintronics. ornl.gov Spintronic devices utilize the spin of electrons in addition to their charge, offering potential for faster and more energy-efficient electronics. The use of magnetic silicides could enable the creation of ferromagnetic/semiconductor junctions with clean, sharp interfaces, which is a significant step for future spintronic applications. escholarship.org

In the realm of memory devices, this compound has been investigated as a contact electrode material for phase change random access memory (PCRAM). aip.org PCRAM utilizes the resistance difference between the amorphous and crystalline states of a material to store data. Nickel monosilicide (NiSi) offers advantages such as lower thermal conductivity compared to conventional tungsten electrodes, which improves heating efficiency within the memory cell and reduces the power required for operation. aip.org Studies have also explored the use of this compound as a bottom electrode in HfO₂-based resistive RAM (RRAM) cells, where the concentration of nickel in the silicide can impact the memory's switching behavior. a-star.edu.sg

Research on Schottky Barrier Devices and Field-Emission Devices

This compound is a critical material in microelectronics, particularly in the fabrication of Schottky barrier devices and field-emission devices. Its low electrical resistivity and ability to form stable, high-quality interfaces with silicon make it an ideal contact material for the source, drain, and gate regions of field-effect transistors (FETs). nanorh.commdpi.com

In Schottky barrier transistors, this compound is used to create the Schottky junctions. mdpi.com For instance, NiSiₓ is considered a midgap metal with Schottky barrier heights of about 0.45–0.5 eV for holes and 0.6–0.65 eV for electrons on silicon. mdpi.com The ability to tune the Schottky barrier height is crucial for optimizing device performance. Research has shown that incorporating rare-earth metals like Ytterbium (Yb) into this compound can reduce its work function, thereby modifying the barrier height. koreascience.krescholarship.org

This compound nanowires are being investigated for use in field-emission devices. researchgate.net One-dimensional nanostructures can enhance the electric field at their tips, potentially lowering the turn-on voltage for electron emission. researchgate.net Furthermore, the formation of different this compound phases, such as Ni₂Si, NiSi, and NiSi₂, at the nanoscale is an active area of research. mdpi.com The NiSi₂ phase is particularly attractive due to its low lattice mismatch with silicon (0.4%), which allows for the formation of abrupt, single-crystalline heterojunctions essential for advanced electronic devices. mdpi.com

Table 3: Properties and Applications of this compound in Electronic Devices

Property/Application AreaThis compound Phase(s)Key Findings/CharacteristicsReference
Schottky Barrier Height (on n-type Si)Ni₂Si0.62 - 0.75 eV aip.org
Schottky Barrier Height (on n-type Si)Ni (for comparison)0.67 eV aip.org
Schottky Barrier Height (on p-type Si)NiSiₓ~0.45 - 0.5 eV (for holes) mdpi.com
Contact Material in FETsNiSi, NiSi₂Low resistivity, stable interface with Si. nanorh.com,
Phase Change RAM (PCRAM)NiSiLower thermal conductivity than W, reduces operation power. aip.org
SpintronicsNiSiHigh-temperature antiferromagnetism (Tₙ > 700K). ornl.gov

Ohmic Contacts to Silicon Carbide (SiC)

This compound is a critical material in the formation of ohmic contacts to n-type silicon carbide (SiC), a wide-bandgap semiconductor favored for high-power and high-frequency electronic devices. iphy.ac.cn The formation of a reliable ohmic contact, characterized by a low specific contact resistance (ρc), is essential for the optimal performance of SiC-based devices, as parasitic resistances can otherwise limit or compromise their operation. iphy.ac.cnradioeng.cz

The standard approach to creating these contacts involves depositing nickel onto the SiC substrate and subsequently annealing it at high temperatures, typically above 900°C. radioeng.czzcu.cz This process initiates a solid-state reaction between the nickel and SiC, leading to the formation of this compound phases and free carbon. radioeng.czzcu.cz However, this direct reaction can be detrimental, causing decomposition of the SiC, significant interfacial voiding, and a rough surface morphology, which can negatively impact the contact's reliability. iphy.ac.cngoogle.com

To mitigate these issues, a common strategy involves the deposition of separate nickel and silicon layers, which are then annealed to form a stoichiometric this compound alloy. iphy.ac.cnresearchgate.net This method helps to create a more abrupt and stable interface between the this compound and the SiC, reducing the decomposition of the SiC substrate. iphy.ac.cnzcu.cz

The specific this compound phase formed and the resulting contact properties are highly dependent on the annealing conditions and the initial composition of the deposited layers.

Detailed Research Findings:

Research has explored the formation of various this compound phases, primarily Ni2Si, NiSi, and NiSi2, and their effectiveness as ohmic contacts to different polytypes of SiC, such as 4H-SiC and 6H-SiC. iphy.ac.cnzcu.czresearchgate.net

A study on n-type 6H-SiC demonstrated that a two-step annealing process could achieve very low specific contact resistance. iphy.ac.cn By first annealing at a lower temperature (350°C) for intermixing of the deposited Ni and Si layers, followed by a high-temperature anneal (950°C) to form the silicide phase, oxidation problems were reduced. iphy.ac.cn This process resulted in a specific contact resistance as low as 1.78×10⁻⁶ Ω·cm² for NiSi contacts and 3.84×10⁻⁶ Ω·cm² for NiSi2 contacts. iphy.ac.cn

Investigations into ohmic contacts on n-type 4H-SiC have also shown that the formation of stoichiometric nickel silicides is crucial. researchgate.net In one study, Ni2Si/n-SiC contacts annealed at 1050°C exhibited ohmic behavior with a low contact resistivity of approximately 5×10⁻⁴ Ω·cm² and excellent surface morphology. researchgate.netx-ray.net.ua The order of layer deposition (Ni/Si/SiC vs. Si/Ni/SiC) also influences the final contact properties. researchgate.netx-ray.net.ua

The doping level of the SiC substrate also plays a significant role. For SiC with a medium doping level, both Ni and various nickel silicides can achieve a contact resistivity of around 8×10⁻⁴ Ω·cm² after annealing at 960°C. radioeng.cz However, for low-doped SiC, higher annealing temperatures (1070°C) are necessary, and only Ni and Ni2Si contacts tend to form effective ohmic structures. radioeng.cz

The formation of Ni2Si is often favored as it is the thermodynamically stable phase in equilibrium with SiC at high temperatures (900-1000°C). google.comsemanticscholar.org Direct deposition of Ni2Si using techniques like pulsed laser ablation has been shown to produce ohmic contacts with abrupt, void-free interfaces and smooth surface morphology after a rapid thermal anneal at 950°C for 30 seconds. google.com

Below is an interactive data table summarizing key findings from various research studies on this compound ohmic contacts to SiC.

Silicide PhaseSiC PolytypeDoping Type/LevelAnnealing ConditionsSpecific Contact Resistivity (ρc) (Ω·cm²)
NiSi6H-SiCn-type350°C for 20 min, then 950°C for 3 min1.78 × 10⁻⁶
NiSi₂6H-SiCn-type500°C for 10 min, then 950°C for 3 min3.84 × 10⁻⁶
Ni₂Si4H-SiCn-type1050°C~5 × 10⁻⁴
Ni, Ni Silicides6H-SiCn-type (medium doping)960°C~8 × 10⁻⁴
Ni, Ni₂Si6H-SiCn-type (low doping)1070°C8 × 10⁻³
Ni₂Si4H-SiCn-type950°C for 30 s (RTA)< 5.0 × 10⁻⁵
NiSi, Ni₂Si4H-SiCn-type960°C6–7 × 10⁻⁵

Theoretical and Computational Studies of Nickel Silicide Systems

Modeling of Silicidation Kinetics and Phase Transformation Dynamics

Understanding the kinetics of silicidation—the process of forming silicide layers—and the dynamics of phase transformations is critical for controlling the manufacturing of nickel silicide contacts in electronic devices.

Computational modeling plays a vital role in this area. For instance, ab initio molecular dynamics simulations can be used to directly simulate the silicidation process. aip.org These simulations can track the movement of individual atoms over time, revealing the mechanisms of diffusion and phase formation. aip.org

Studies have shown that during the initial stages of silicidation, nickel atoms diffuse rapidly into the silicon lattice, leading to the formation of the nickel-rich phase Ni₂Si. aip.org The subsequent transformation to the desired NiSi phase is thought to occur through a vacancy-assisted diffusion mechanism, with silicon atoms being the primary diffusing species. aip.org

Kinetic models, often informed by first-principles calculations of activation energies, can predict the rate of these transformations under different temperature conditions. aip.org These models are essential for optimizing annealing processes to achieve the desired silicide phase with low resistivity while avoiding the formation of undesirable phases like the high-resistivity NiSi₂. aip.org The sequence of phase formation is generally observed as Ni₂Si forming at lower temperatures (around 250–350°C), followed by NiSi at higher temperatures (around 350–550°C), and finally NiSi₂ at even higher temperatures. aip.org

Simulations of Interface Formation, Atomic Diffusion, and Stress Effects

Simulations provide a window into the dynamic processes that occur at the interface between nickel and silicon during silicide formation.

Interface Formation: Atomistic simulations can model the initial deposition of nickel onto a silicon surface and the subsequent intermixing of atoms that leads to the formation of the first silicide layer. aip.org These simulations have revealed the formation of a thin, amorphous interlayer before the crystallization of the Ni₂Si phase. researchgate.net They can also predict the preferred orientation of the silicide crystals with respect to the silicon substrate. mdpi.com

Atomic Diffusion: Molecular dynamics (MD) simulations are particularly useful for studying the diffusion of nickel and silicon atoms, which is the fundamental process driving silicide growth. aip.org These simulations have confirmed that nickel is the dominant diffusing species during the formation of Ni₂Si, while silicon diffusion becomes more significant during the transformation to NiSi. aip.org MD simulations can also investigate the effect of factors like strain and defects on diffusion rates. aip.org

Stress Effects: The formation of this compound is accompanied by significant volume changes, which can induce stress in the thin films. mit.eduresearchgate.net For example, the formation of Ni₂Si involves a volume expansion, leading to compressive stress. mit.edu Computational models can be used to predict the evolution of stress during the silicidation process. mit.edu These models take into account factors such as the volumetric strain from the reaction and the mechanical properties of the different silicide phases. mit.edu Understanding and controlling these stress effects is crucial for preventing defects and ensuring the mechanical integrity of the device. researchgate.net

Q & A

Q. What are the key phases formed during nickel silicide synthesis, and how do temperature and Si/Ni ratios influence their sequence?

this compound phase formation follows a temperature-dependent sequence: below 500°C, Ni₂Si forms first, followed by Ni₅Si₂ (300–400°C) and Ni₃Si (400–600°C). At temperatures above 500°C, NiSi₂ becomes dominant. The Si/Ni ratio critically determines the progression; for example, a 1:1 layer thickness ratio favors Ni₂Si, while excess silicon promotes NiSi₂. Amorphous intermediate layers often precede crystalline phase formation, as observed in solid-phase reactions .

Q. Which experimental techniques are essential for characterizing this compound phases and interfacial properties?

Key techniques include:

  • X-ray diffraction (XRD) : Identifies crystalline phases and lattice parameters (e.g., distinguishing Ni₂Si from NiSi₂) .
  • Transmission electron microscopy (TEM) : Resolves epitaxial alignment and interface dislocations, such as Ni₃Si (100) ‖ Ni(100) .
  • Rutherford backscattering spectrometry (RBS) : Quantifies atomic diffusion and ternary phase formation (e.g., (CoₓNi₁−ₓ)₂Si) .
  • Differential scanning calorimetry (DSC) : Measures activation energies (e.g., 1.5–1.7 eV for Ni₂Si and NiSi) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility requires strict control of annealing parameters (temperature ramp rates, ambient atmosphere) and substrate preparation (e.g., native oxide removal via ammonium fluorosilicate treatment). Detailed reporting of layer thicknesses, deposition methods (e.g., sputtering vs. atomic layer deposition), and characterization protocols is critical, as outlined in materials science reporting standards .

Advanced Research Questions

Q. What mechanisms drive anisotropic nickel diffusion during NiSi layer growth, and how does this affect device performance?

Anisotropic diffusion of Ni atoms through Ni₂Si and NiSi layers is governed by crystallographic orientation, with faster growth on (100) silicon than (111). This anisotropy influences silicide resistivity and contact uniformity in transistors. Activation energy (1.7 eV) and epitaxial strain at interfaces further modulate diffusion kinetics, necessitating TEM and X-ray pole figure analysis to map crystallographic relationships .

Q. How do epitaxial alignment and interfacial dislocations impact the electronic properties of this compound?

Epitaxial Ni₃Si layers aligned with Ni substrates exhibit lower interfacial resistance due to minimized lattice mismatch. However, dislocations at NiSi₂/Si interfaces can trap charge carriers, increasing leakage currents. Cross-sectional TEM and electron backscatter diffraction (EBSD) are used to correlate microstructure with electrical measurements .

Q. What challenges arise in TCAD modeling of multiphase this compound formation for microelectronic applications?

TCAD models must account for phase-dependent resistivity (e.g., NiSi vs. NiSi₂), stress-induced delamination, and dopant redistribution during silicidation. Predictive accuracy is limited by incomplete thermodynamic data for ternary phases and nanoscale interface effects. Calibration with in-situ XRD and resistivity profiling is essential .

Q. How do ternary phases like (CoₓNi₁−ₓ)₂Si form, and what are their implications for silicide stability?

Ternary phases emerge during co-diffusion of Ni and Co into Si, as observed in RBS and XRD studies. These phases alter thermal stability and electrical properties—e.g., (CoₓNi₁−ₓ)₂Si may exhibit lower resistivity than pure Ni₂Si but require tighter annealing control to prevent phase segregation .

Q. Why do contradictions exist in literature regarding the initial phase formation in Ni/Si systems, and how can they be resolved?

Discrepancies arise from variations in substrate crystallinity (single-crystal vs. amorphous Si), contamination, and annealing methods. Systematic studies using in-situ TEM and controlled atmosphere annealing (e.g., ultrahigh vacuum) are needed to isolate nucleation mechanisms .

Methodological Guidance

Q. How should researchers design experiments to address conflicting data on this compound phase stability?

  • Controlled variable testing : Fix Si/Ni ratios and annealing atmospheres while varying temperature.
  • Cross-validation : Combine XRD for phase identification with TEM for interfacial analysis.
  • Statistical sampling : Replicate experiments across multiple substrate batches to account for microstructure variability .

Q. What strategies optimize this compound morphology for catalytic applications like oxygen evolution reactions (OER)?

  • Morphological tuning : Use thermal annealing and etchant chemistry to reduce Ni agglomeration in thin films.
  • Non-invasive probes : Employ X-ray pole figures and RBS to assess depth-resolved crystallinity without damaging layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.